molecular formula C8H9BO5 B1371398 4-Borono-3-methoxybenzoic acid CAS No. 741699-09-2

4-Borono-3-methoxybenzoic acid

Cat. No. B1371398
CAS RN: 741699-09-2
M. Wt: 195.97 g/mol
InChI Key: ITWXOEQLYFYTJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Borono-3-methoxybenzoic acid involves various methods. For instance, the synthesis of metal–organic frameworks (MOFs) bearing multiple luminescent centers, such as metal cations (for example, Eu 3+ and Tb 3+), organic ligands and guests, which are chosen for optimal selectivity for the analytes of interest . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination . As for future directions, researchers are exploring ways to optimize the synthesis of BOMA and its derivatives, as well as to develop new synthetic routes to reduce production costs.

Scientific Research Applications

Synthesis and Chemical Interactions 4-Borono-3-methoxybenzoic acid plays a pivotal role in organic synthesis, acting as an intermediate for various chemical reactions. Its unique chemical structure allows for regioselective modifications, enabling the synthesis of complex organic molecules. For instance, boron-containing compounds like boron 4-methoxy-2-furanolates have been utilized to achieve regioselective hydroxyalkylations, leading to the formation of acylated tetronates with significant yields (Paintner, Allmendinger, & Bauschke, 2001). Additionally, the study of N-B interactions in arylboronate systems has provided valuable insights into molecular recognition and chemosensing applications, highlighting the structural factors influencing the formation of intramolecular N-B dative bonds (Zhu et al., 2006).

Nanotechnology and Material Science In the realm of nanotechnology and material science, this compound derivatives have been explored for their potential in encapsulating flavor molecules and controlled release applications. The intercalation of vanillic acid, a structurally similar compound, into layered double hydroxides has been investigated for controlled flavor release in food products, demonstrating the versatility of boronic acid derivatives in creating functional nanomaterials (Hong, Oh, & Choy, 2008).

Pharmaceutical and Biomedical Research In pharmaceutical and biomedical research, boronic acid-modified nanoparticles have emerged as promising therapeutic agents. The functionalization of nanoparticles with phenylboronic acid derivatives has been investigated for their antiviral properties, particularly against the Hepatitis C virus, showcasing the potential of boronic acid-modified materials in medical applications (Khanal et al., 2013).

Chemical Sensing and Detection Boronic acids, including derivatives of this compound, have been employed in the development of chemical sensors. Their ability to undergo reversible interactions with diols and other functional groups makes them suitable for the detection of biologically relevant molecules. The excited-state intramolecular proton transfer fluorescence of boronic acids has been utilized for the sensitive and selective detection of boron-containing compounds, aiding in the monitoring of synthetic reactions (Aronoff, VanVeller, & Raines, 2013).

properties

IUPAC Name

4-borono-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWXOEQLYFYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630899
Record name 4-Borono-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

741699-09-2
Record name 4-Borono-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (0.092 g) was added to a mixture of 4-ethoxycarbonyl-2-methoxyphenylboronic acid (0.049 g), water (1 mL) and 1,4-dioxane (1 mL), and the mixture was stirred at room temperature overnight. 2 mol/L hydrochloric acid (1.09 mL) was added to the reaction mixture, and the solvent was evaporated under reduced pressure. The residue was washed with water to afford the title compound (0.035 g).
Quantity
0.092 g
Type
reactant
Reaction Step One
Quantity
0.049 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step Two

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